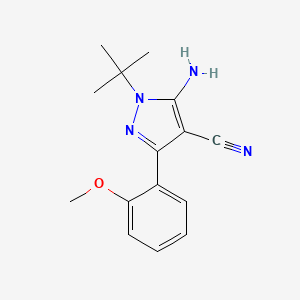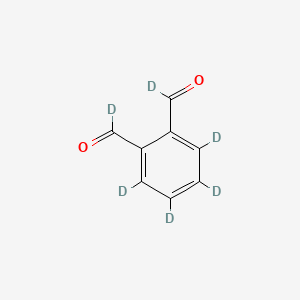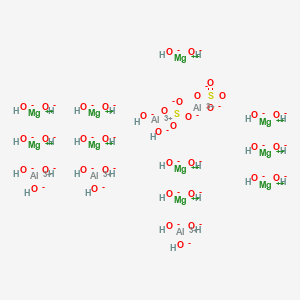
(S)-2-Phenyl-2-phenylamino-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Phenyl-2-phenylamino-ethanol, also known as this compound, is a useful research compound. Its molecular formula is C14H15NO and its molecular weight is 213.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Controlled Release of Bioactives : A study by Zarandona et al. (2020) developed chitosan films containing 2-phenyl ethanol for controlled release applications. This work highlights the potential of incorporating 2-phenyl ethanol in materials for sustained release of bioactive compounds (Zarandona et al., 2020).
Selective Hydrogenation in Chemical Synthesis : Yadav and Lawate (2011) explored the selective hydrogenation of styrene oxide to 2-phenyl ethanol using a bimetallic catalyst. This process demonstrates the application of 2-phenyl ethanol in the synthesis of chemicals used in fragrances and cleaning products (Yadav & Lawate, 2011).
Synthesis of Chemical Intermediates : Akimova et al. (2004) reported the synthesis of (Z)-1,4-Diphenyl-2-phenylamino-2-butene-1,4-dione, a chemical intermediate, from 1-phenyl-2-(phenylamino)ethanone. This study provides insights into the synthetic pathways involving 2-phenylamino-ethanol derivatives (Akimova et al., 2004).
Electrogenerated Chemiluminescence : Parveen et al. (2013) investigated the electrogenerated chemiluminescence (ECL) of Ru(phen)3(2+)/2-(dibutylamino)ethanol, highlighting the potential of 2-phenyl ethanol derivatives in ECL applications (Parveen et al., 2013).
Antibacterial Activities of Derivatives : Mohammadi et al. (2013) synthesized novel 2-aryl-3-(phenylamino)-2,3-dihydroquinazolin-4(1H)-one derivatives with demonstrated antibacterial activities, suggesting pharmaceutical applications of 2-phenylamino-ethanol derivatives (Mohammadi et al., 2013).
Inhibition of DNA Synthesis : Zahn et al. (1966) found that 2-phenyl-ethanol and its derivatives can inhibit the in vitro synthesis of DNA, indicating potential applications in molecular biology and medicine (Zahn et al., 1966).
Microencapsulation for Stability : Qiu et al. (2019) studied the microencapsulation of 2-phenyl ethanol using carbohydrate polymers, which can be relevant for enhancing the stability and controlled release of volatile compounds (Qiu et al., 2019).
Extraction from Aqueous Solutions : Reis et al. (2006) explored the extraction of 2-(4-hydroxyphenyl)ethanol from aqueous solutions, demonstrating the importance of 2-phenyl ethanol derivatives in separation processes (Reis et al., 2006).
Propriétés
IUPAC Name |
(2S)-2-anilino-2-phenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-11-14(12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10,14-16H,11H2/t14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYXTSZZPUQJNB-CQSZACIVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CO)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928941 |
Source


|
| Record name | 2-Anilino-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135285-98-2 |
Source


|
| Record name | 2-Anilino-2-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,4'-[1-(2-Chloroethyl)-2-phenyl-1,2-ethenediyl]-4-O-pivaloyl-bisphenol](/img/structure/B590388.png)


![2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol](/img/structure/B590394.png)

![2-Amino-5-chloro-alpha-[(1E)-2-cyclopropylethenyl]-alpha-(trifluoromethyl)-benzenemethanol](/img/structure/B590397.png)

![4-[3-(4-Hydroxyphenylethylamino)butyl]phenol](/img/structure/B590400.png)
![4-[3-[Bis[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenol](/img/structure/B590402.png)


